molecular formula C18H17N5O4 B2606943 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide CAS No. 2034385-31-2

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

Katalognummer B2606943
CAS-Nummer: 2034385-31-2
Molekulargewicht: 367.365
InChI-Schlüssel: XDGHDRRUWPJTJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(benzo[d][1,3]dioxol-5-yloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide” is a complex organic molecule. It contains a benzodioxole group, a pyridinyl group, and a triazolyl group . The benzodioxole group is a common motif in many natural products and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • Palladium-Promoted Synthesis : A study by Knölker and O'Sullivan (1994) detailed a synthesis method involving hydroxy-substituted benzo[b] carbazoloquinone cyanamides. This method used palladium-promoted oxidative coupling, highlighting the compound's synthetic versatility and potential for further chemical modifications (Knölker & O'Sullivan, 1994).
  • Structural Features and Theoretical Studies : The molecular structure and properties of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, were studied by Gumus et al. (2018). This research, which included experimental and theoretical (HF and DFT) studies, offers insight into the electronic and structural features of such compounds (Gumus et al., 2018).

Application in Drug Synthesis

  • Hybrid Anticonvulsants Synthesis : Kamiński et al. (2015) synthesized a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, showing potential as hybrid anticonvulsant agents. This research suggests the compound's utility in creating new chemical frameworks for medicinal purposes (Kamiński et al., 2015).

Antinociceptive Activity

  • Antinociceptive Derivatives : A study conducted by Önkol et al. (2004) on (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives, which are structurally related, demonstrated varying levels of antinociceptive activity. This indicates the potential use of such compounds in pain management research (Önkol et al., 2004).

Molecular Synthesis

  • Synthesis of New Heterocycles : Moustafa, Ahmed, and Khodairy (2017) developed new heterocycles containing a 2-aminopyrimidine moiety. Their method could be relevant to the synthesis of compounds similar to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide (Moustafa, Ahmed, & Khodairy, 2017).

Novel Applications in Medicinal Chemistry

  • "Privileged Scaffold" in Medicinal Chemistry : The work of Poupaert et al. (2005) identified the 2(3H)-benzoxazolone heterocycle as a "privileged scaffold" in medicinal chemistry. This suggests that derivatives like the compound may have broad applications in drug development (Poupaert et al., 2005).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential applications, given the wide range of biological activities exhibited by similar compounds . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Eigenschaften

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-12(27-15-4-5-16-17(7-15)26-11-25-16)18(24)20-8-13-10-23(22-21-13)14-3-2-6-19-9-14/h2-7,9-10,12H,8,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGHDRRUWPJTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN(N=N1)C2=CN=CC=C2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.